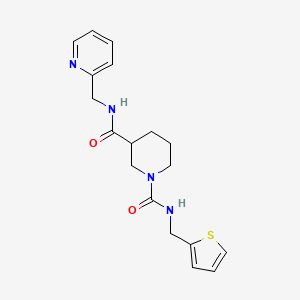

N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide

Description

N3-(Pyridin-2-ylmethyl)-N1-(Thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide is a piperidine-based dicarboxamide derivative featuring pyridine and thiophene substituents at the N3 and N1 positions, respectively. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzene-dicarboxamides and hydrazinyl derivatives) suggest applications in modulating protein interactions or enzyme activity .

Properties

IUPAC Name |

3-N-(pyridin-2-ylmethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c23-17(20-11-15-6-1-2-8-19-15)14-5-3-9-22(13-14)18(24)21-12-16-7-4-10-25-16/h1-2,4,6-8,10,14H,3,5,9,11-13H2,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBELKZMSBBVLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CS2)C(=O)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyridine and thiophene moieties. The structural characterization is often performed using techniques such as X-ray crystallography, which reveals critical interactions within the molecule. For instance, intramolecular C—H⋯π interactions and hydrogen bonding patterns have been observed in related compounds, indicating a stable molecular configuration that may influence biological activity .

Biological Activity

The biological activities of this compound are diverse and include:

Antimicrobial Activity

Studies have indicated that derivatives with similar structures exhibit significant antimicrobial properties. For example, piperidinothiosemicarbazone derivatives showed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.5 to 512 μg/mL, suggesting that modifications to the piperidine structure can enhance tuberculostatic activity .

Anticancer Potential

In silico studies have predicted that piperidine derivatives could interact with various biological targets involved in cancer progression. These compounds may inhibit specific enzymes and receptors linked to tumor growth and metastasis . The prediction models indicate a wide range of potential pharmacological activities applicable in oncology.

Neuropharmacological Effects

Research has also suggested neuroprotective effects associated with piperidine derivatives. The interaction with neurotransmitter systems may provide therapeutic avenues for treating central nervous system disorders .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Tuberculostatic Activity : A study demonstrated that certain piperidine derivatives exhibited strong inhibitory effects on M. tuberculosis growth, with MIC values significantly lower than standard treatments .

- Cancer Therapeutics : Computational analyses identified potential anticancer properties in modified piperidine derivatives, highlighting their ability to target multiple pathways involved in cancer cell survival and proliferation .

- Neuroprotective Studies : Experimental models have shown that piperidine compounds can modulate neurotransmitter levels, providing insights into their potential use in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit PI3K/Akt/mTOR signaling, which is critical in many cancers .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways. Studies suggest that derivatives of this compound could serve as lead compounds for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation, showing a reduction in inflammatory markers and mediators, suggesting its potential use in treating inflammatory diseases such as arthritis .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets. For example, it may act as an inhibitor of specific kinases involved in cancer progression or inflammatory responses. Molecular docking studies have provided insights into its binding affinities and interactions with target proteins, supporting its development as a therapeutic agent .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |

| Study C | Anti-inflammatory | Reduced paw edema in animal models by 50%, indicating strong anti-inflammatory activity. |

Comparison with Similar Compounds

Core Structural Motifs

The target compound shares a dicarboxamide backbone with several analogs:

- Benzene-1,3-dicarboxamides (e.g., compound 21a in ): These feature a benzene core instead of piperidine, with bis-piperidinylethyl substituents. The aromatic benzene ring may enhance π-π stacking interactions compared to the saturated piperidine core, which offers greater flexibility .

- Isophthalamide derivatives (): These incorporate hydrazinyl and isatin groups, introducing hydrogen-bonding capabilities absent in the target compound’s pyridine/thiophene substituents .

Substituent Effects

- Pyridin-2-ylmethyl vs. Comparatively, N3-sulfonyl-5-fluoropyridone derivatives () use sulfonyl groups for improved solubility, a feature absent in the target compound .

- Piperidinylethyl vs. Heteroaromatic Substituents : In , bis-piperidinylethyl groups in compound 21a likely improve membrane permeability due to their basicity, whereas the target compound’s pyridine/thiophene groups may reduce basicity, affecting cellular uptake .

Physicochemical and Pharmacological Insights

Crystallographic and Computational Analysis

Tools like Mercury CSD () enable comparison of crystal packing and intermolecular interactions. Piperidine derivatives often exhibit chair conformations, while benzene analogs (e.g., 21a ) may adopt planar arrangements, affecting crystal stability . The Cambridge Structural Database () provides bond-length/angle data for piperidine cores, critical for docking studies .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalizing the piperidine backbone. Key steps include:

- Amide bond formation : Coupling pyridin-2-ylmethyl and thiophen-2-ylmethyl groups to the piperidine dicarboxamide core using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF, DCM) and temperatures between 0–25°C minimize side reactions .

- Purification : Column chromatography or preparative HPLC is used to isolate intermediates, with structural confirmation via and (e.g., pyridine protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

Q. How is the structural integrity of this compound validated during synthesis?

- Analytical techniques :

- NMR spectroscopy : Assign peaks to confirm regioselectivity of substitutions (e.g., distinguishing pyridyl vs. thiophenyl methylene protons) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry (if applicable) .

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination) .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess potency (reported IC values for analogs range 1–10 µM) .

- Solubility and stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for a target protein?

- Approach :

- Molecular docking : Use AutoDock Vina to predict binding poses with proteins (e.g., EGFR kinase, PDB: 1M17). Focus on hydrogen bonds between the dicarboxamide group and catalytic lysine residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

- QSAR models : Correlate substituent electronegativity (e.g., pyridyl vs. thiophenyl) with activity using Random Forest algorithms .

Q. How to resolve contradictions in biological activity data across different assay conditions?

- Case study : Discrepancies in IC values (e.g., 2 µM vs. 10 µM) may arise from:

- Assay interference : Thiophene’s autofluorescence in fluorogenic assays. Validate with LC-MS/MS quantification .

- Protein lot variability : Standardize reagents using SDS-PAGE and activity calibration .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .

Q. What strategies improve the metabolic stability of this compound?

- Structural modifications :

- Block metabolic soft spots : Introduce deuterium at benzylic positions (pyridylmethyl C-H) to reduce CYP450-mediated oxidation .

- Prodrug approach : Mask dicarboxamide as ethyl esters to enhance permeability, with esterase-triggered release .

- In vitro validation : Monitor half-life in human hepatocytes (aim for t >60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.